![molecular formula C16H19N3O3S B6513078 2-ethoxy-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide CAS No. 893940-47-1](/img/structure/B6513078.png)
2-ethoxy-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide
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Overview
Description
2-ethoxy-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide (2-E-MTPT) is a novel small molecule compound that has been synthesized and studied for its potential applications in the field of medicinal chemistry. It is a derivative of thienopyridazinone, which is an important class of heterocyclic compounds. The compound has been studied for its potential biological activity, including antiviral, anti-inflammatory, and anticancer activities.
Scientific Research Applications
2-ethoxy-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide has been studied for its potential biological activity, including antiviral, anti-inflammatory, and anticancer activities. In vitro studies have demonstrated that 2-ethoxy-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide has antiviral activity against human immunodeficiency virus (HIV) and hepatitis C virus (HCV). It has also been found to have anti-inflammatory activity in animal models of inflammation. In addition, 2-ethoxy-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide has been found to have anticancer activity in vitro and in vivo, suggesting its potential as an anticancer agent.
Mechanism of Action
Target of Action
Similar compounds with methoxyphenyl groups have been reported to interact with various receptors and enzymes .
Mode of Action
Based on the structure and the presence of the methoxyphenyl group, it can be hypothesized that it might interact with its targets through non-covalent interactions such as hydrogen bonding, pi-pi stacking, and van der waals forces .
Biochemical Pathways
Compounds with similar structures have been known to influence various biochemical pathways .
Result of Action
Similar compounds have been reported to exhibit various biological activities .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound . .
Advantages and Limitations for Lab Experiments
The main advantage of using 2-ethoxy-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide in laboratory experiments is its potential biological activity, including antiviral, anti-inflammatory, and anticancer activities. Additionally, 2-ethoxy-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide has been found to have a low toxicity profile, making it a safe and effective compound to use in laboratory experiments. However, the exact mechanism of action of 2-ethoxy-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide is still not fully understood, so further research is needed to elucidate its precise mode of action.
Future Directions
For the research of 2-ethoxy-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide include further studies to elucidate its precise mechanism of action and to investigate its potential therapeutic applications. Additionally, further studies are needed to investigate the potential for 2-ethoxy-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide to interact with other compounds and its potential for drug-drug interactions. Additionally, further studies are needed to investigate the potential for 2-ethoxy-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide to be used in combination with other drugs, as well as its potential for synergistic effects. Finally, further studies are needed to investigate the potential for 2-ethoxy-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide to be used in the treatment of various diseases, including cancer, HIV, and HCV.
Synthesis Methods
2-ethoxy-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide was first synthesized by a two-step reaction from 4-methoxyphenylthiophen-2-ylmethanol and ethyl acetoacetate. The first step involved the reaction of 4-methoxyphenylthiophen-2-ylmethanol with ethyl acetoacetate in the presence of anhydrous potassium carbonate and acetic acid to form a mixture of the desired 2-ethoxy-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide and the by-product 2-ethoxy-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]propionamide. The second step then involved the separation of the two products by column chromatography.
properties
IUPAC Name |
2-ethoxy-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c1-3-22-8-15(20)17-16-13-9-23-10-14(13)18-19(16)11-4-6-12(21-2)7-5-11/h4-7H,3,8-10H2,1-2H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGUFOALHZUYRFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NC1=C2CSCC2=NN1C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethoxy-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide |
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